(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione
Beschreibung
Eigenschaften
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-26(5-2)15-6-16-27-21(17-11-13-25-14-12-17)20(23(29)24(27)30)22(28)18-7-9-19(31-3)10-8-18/h7-14,21,28H,4-6,15-16H2,1-3H3/b22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDRZXSSZWWRG-LSDHQDQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound’s structure features a pyrrolidine ring substituted with a diethylamino group and a hydroxy-(4-methoxyphenyl)methylidene moiety. The presence of these functional groups contributes to its solubility and reactivity, influencing its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, which may include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
- Modulation of Neurotransmitter Systems : The diethylamino group may interact with neurotransmitter receptors, suggesting a role in neuropharmacology.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of the compound. It has shown significant activity against both bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Fungal Activity : It also exhibited antifungal activity against Candida albicans, indicating potential use in treating fungal infections.
Cytotoxicity
Cytotoxicity assays have been performed to assess the safety profile of the compound. Results indicate moderate cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. Notably:
- Cell Lines Tested : The compound was tested against HeLa and MCF-7 cell lines.
- IC50 Values : The IC50 values ranged from 30 to 50 µM, indicating selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on Respiratory Effects : A study investigated the effects of this compound on mitochondrial respiration in rat liver cells. Results showed that it stimulated respiration rates significantly, suggesting a role in enhancing mitochondrial function .
- Neuropharmacological Evaluation : In vivo studies demonstrated that administration of the compound resulted in improved cognitive function in rodent models, likely due to its interaction with cholinergic pathways.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
Before delving into applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is with a molecular weight of approximately 398.53 g/mol. The compound features multiple functional groups, including a pyrrolidine ring, which contributes to its biological activity.
Anticancer Activity
Compounds containing pyrrolidine and pyridine moieties have been investigated for their anticancer properties. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The ability to modify the compound's structure could enhance its efficacy as an anticancer agent.
Neuropharmacology
The diethylamino group in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been evaluated for their effects on neurotransmitter transporters, particularly dopamine and norepinephrine transporters . High affinity for these transporters may position this compound as a candidate for treating neurological disorders such as depression and anxiety.
Antimicrobial Activity
Research into pyrrolidine derivatives has shown promising antimicrobial activity against various pathogens. The structural features of (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione may allow it to interact with bacterial membranes or inhibit critical enzymatic pathways necessary for bacterial survival . Further studies are required to evaluate its specific antimicrobial efficacy.
Synthesis and Modification Potential
The ability to synthesize and modify this compound opens avenues for developing new therapeutic agents. Techniques such as asymmetric organocatalysis have been employed to create stereopure variants that may exhibit enhanced biological activity . The exploration of synthetic pathways can lead to derivatives with improved pharmacological profiles.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrrolidine-2,3-dione derivatives, and how can they be optimized for this compound?
- Methodological Answer : The core pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation of substituted anilines with diketones. For analogs like this compound, substituents such as the diethylamino propyl group can be introduced via alkylation or nucleophilic substitution. highlights the use of ethanol/piperidine as a catalyst system for similar reactions, achieving yields of 67–81% . Optimization may involve solvent selection (e.g., ethanol vs. dichloromethane, as in ) and temperature control during reflux (e.g., 4 hours at 80°C, per ).
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying proton environments (e.g., the hydroxy-(4-methoxyphenyl)methylidene group’s resonance at δ 8.2–8.5 ppm; pyridin-4-yl protons at δ 7.5–8.0 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for the pyrrolidine-2,3-dione core) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., calculated vs. experimental m/z for C₂₄H₂₉N₃O₄) .
Q. How can researchers address inconsistencies in melting points or yields during synthesis?
- Methodological Answer : Discrepancies in melting points (e.g., 268–287°C in ) may arise from impurities or polymorphic forms. Recrystallization using chloroform:ethanol (8:2 v/v, ) improves purity. Low yields (<70%) can be mitigated by optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) or reaction time (e.g., extending reflux beyond 4 hours) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl, per ) or bulky groups to assess steric/electronic effects.
- Biological Assays : Test analogs against kinase targets (e.g., EGFR or VEGFR2) using enzyme inhibition assays. suggests that dimethylaminoethyl substituents enhance cellular uptake, which can be quantified via LC-MS .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate substituent effects with binding affinity .
Q. How can conflicting NMR data be resolved when characterizing this compound?
- Methodological Answer : Contradictions in δH values (e.g., pyridin-4-yl protons at δ 7.5 vs. 8.0 ppm) may arise from solvent effects or tautomerism. Solutions include:
- Deuteration Studies : Use D₂O to confirm exchangeable protons (e.g., hydroxyl groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- X-ray Crystallography : Definitive structural confirmation (e.g., used single-crystal XRD with R factor = 0.046) .
Q. What methodologies are suitable for assessing acute toxicity in preclinical studies?
- Methodological Answer :
- In Vivo Models : Administer the compound to rodents (e.g., 50–200 mg/kg) and monitor blood biomarkers (e.g., ALT, AST) via ELISA ( used cardiac blood sampling) .
- In Vitro Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values.
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS, focusing on hepatic clearance pathways .
Q. How do reaction conditions influence the stereochemistry of the (4E)-configured double bond?
- Methodological Answer : The (4E) configuration is stabilized by conjugation between the carbonyl and aryl groups. To prevent isomerization:
- Control pH : Use weakly acidic conditions (e.g., glacial acetic acid in ) to minimize enolization.
- Low-Temperature Workup : Quench reactions at 0–5°C to arrest kinetic intermediates.
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column ( reported 99% purity) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting elemental analysis data (e.g., C% 60.95 vs. 73.08 in )?
- Methodological Answer : Discrepancies >0.3% suggest incomplete purification or hygroscopicity. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
